4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions of the triazine ring, as well as a trifluoropropyl group attached to the nitrogen atom at the 2 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-difluoro-1,3,5-triazine and 1,1,1-trifluoropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as triethylamine or pyridine.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 1,1,1-trifluoropropan-2-amine attacks the electrophilic carbon atom of the triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction parameters, and effective purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups or reduce the overall oxidation state of the compound.
Substitution: The fluorine atoms and the trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine derivatives.
Scientific Research Applications
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoropropyl group contribute to its binding affinity and specificity for certain enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but with chlorine atoms instead of fluorine.
4,6-Difluoro-1,3,5-triazin-2-amine: Lacks the trifluoropropyl group.
4,6-Difluoro-N-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of the trifluoropropyl group.
Uniqueness
4,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both fluorine atoms and a trifluoropropyl group, which impart distinct chemical and physical properties
Properties
CAS No. |
89091-27-0 |
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Molecular Formula |
C6H5F5N4 |
Molecular Weight |
228.12 g/mol |
IUPAC Name |
4,6-difluoro-N-(1,1,1-trifluoropropan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H5F5N4/c1-2(6(9,10)11)12-5-14-3(7)13-4(8)15-5/h2H,1H3,(H,12,13,14,15) |
InChI Key |
XFLTWSDXYRBYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)F)F |
Origin of Product |
United States |
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